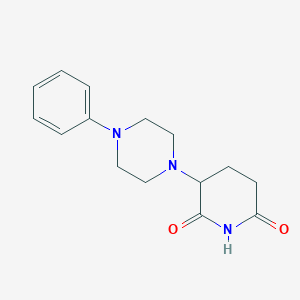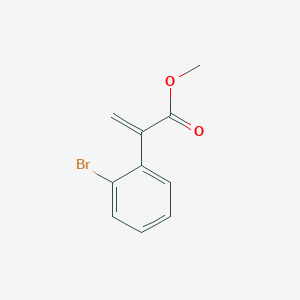
Methyl 2-(2-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromine atom attached to the phenyl ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacrylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Polymerization: This compound can participate in free radical polymerization to form polymers with specific properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Polymerization: Initiators like AIBN or benzoyl peroxide are used in the presence of solvents such as toluene or dioxane.
Major Products
Applications De Recherche Scientifique
Methyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(2-bromophenyl)acrylate in chemical reactions involves the reactivity of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can participate in polymerization and coupling reactions. These reactions often proceed through radical intermediates or transition metal-catalyzed pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(bromomethyl)acrylate
- Ethyl 2-(bromomethyl)acrylate
- Methyl 2-(hydroxymethyl)acrylate
- Methyl α-bromoacrylate
Uniqueness
Methyl 2-(2-bromophenyl)acrylate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity compared to other acrylates. This allows for specific substitution and coupling reactions that are not as readily achievable with other similar compounds .
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
methyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
Clé InChI |
WFSWTWZFXFJBPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


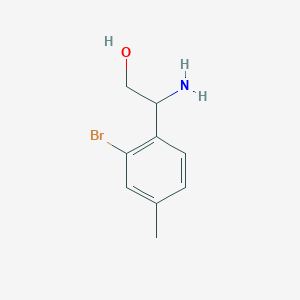
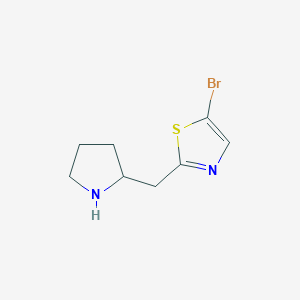
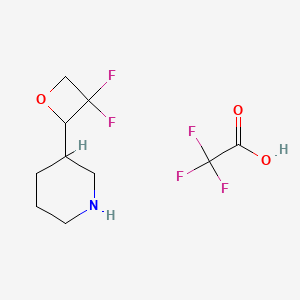
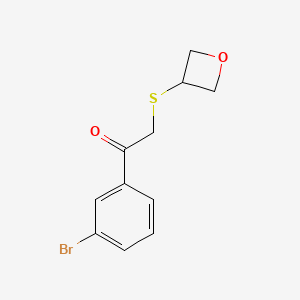
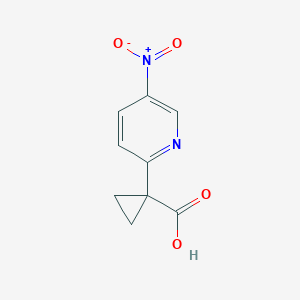
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
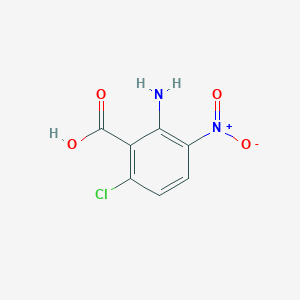
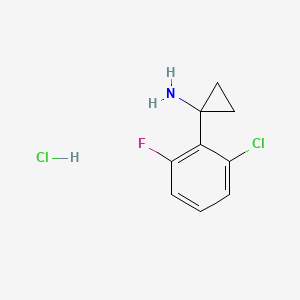
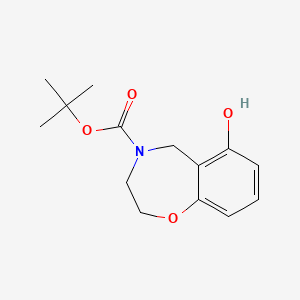
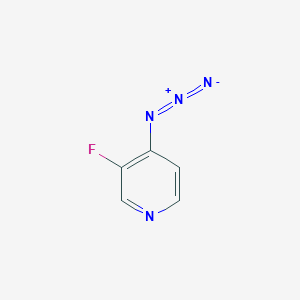
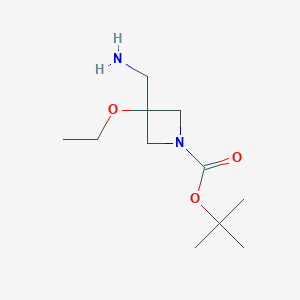

![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
